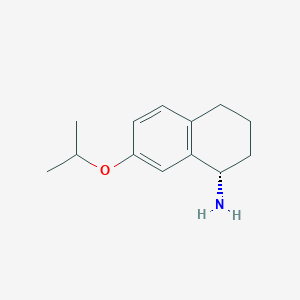![molecular formula C11H19IO2 B13308958 2-{[(2-Iodocyclopentyl)oxy]methyl}oxane](/img/structure/B13308958.png)
2-{[(2-Iodocyclopentyl)oxy]methyl}oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Iodocyclopentyl)oxy]methyl}oxane is an organic compound with the molecular formula C₁₁H₁₉IO₂. It is characterized by the presence of an iodocyclopentyl group attached to an oxane ring through an oxy-methyl linkage. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Iodocyclopentyl)oxy]methyl}oxane typically involves the reaction of 2-iodocyclopentanol with oxane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of 2-iodocyclopentanol, followed by the addition of oxane to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-Iodocyclopentyl)oxy]methyl}oxane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of cyclopentyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: Products include iodocyclopentanone and other oxidized forms.
Reduction: Products include cyclopentylmethanol and other reduced forms.
Aplicaciones Científicas De Investigación
2-{[(2-Iodocyclopentyl)oxy]methyl}oxane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[(2-Iodocyclopentyl)oxy]methyl}oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodocyclopentyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxane ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A structurally similar compound with a six-membered ring containing one oxygen atom.
Iodocyclopentane: Contains an iodine atom attached to a cyclopentane ring but lacks the oxane moiety.
Cyclopentylmethanol: A reduced form of 2-{[(2-Iodocyclopentyl)oxy]methyl}oxane without the iodine atom.
Uniqueness
This compound is unique due to the presence of both an iodocyclopentyl group and an oxane ring. This combination imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C11H19IO2 |
|---|---|
Peso molecular |
310.17 g/mol |
Nombre IUPAC |
2-[(2-iodocyclopentyl)oxymethyl]oxane |
InChI |
InChI=1S/C11H19IO2/c12-10-5-3-6-11(10)14-8-9-4-1-2-7-13-9/h9-11H,1-8H2 |
Clave InChI |
DZCMOPXDGFQGFT-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)COC2CCCC2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


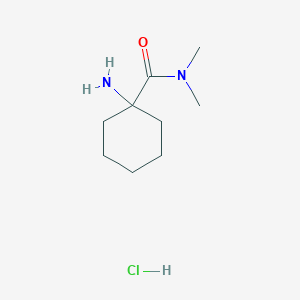
![4-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-2-ol](/img/structure/B13308883.png)
![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13308897.png)
![(1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine](/img/structure/B13308898.png)
![4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid](/img/structure/B13308912.png)
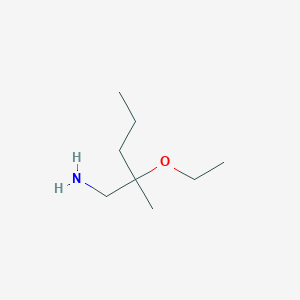
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine](/img/structure/B13308918.png)
![2-{4-[(2,2-Dimethylpropyl)amino]phenyl}ethan-1-ol](/img/structure/B13308919.png)
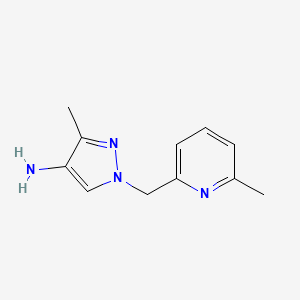
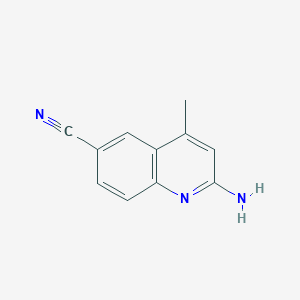
![{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene](/img/structure/B13308946.png)
![4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B13308947.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine](/img/structure/B13308953.png)
